3-(3-Chlorophenyl)-3',4'-dichloropropiophenone
Description
3-(3-Chlorophenyl)-3',4'-dichloropropiophenone (CAS: 1280786-72-2) is a halogenated propiophenone derivative characterized by a chlorophenyl group at position 3 of the propiophenone backbone and additional chlorine substituents at the 3' and 4' positions of the aromatic ring (Fig. 1). Its molecular formula is C₁₅H₁₀Cl₃O, with a molecular weight of 315.6 g/mol. This compound is structurally related to intermediates used in pharmaceutical synthesis, such as Bupropion analogs, and shares similarities with halogenated aromatic ketones employed in polymer chemistry .
Figure 1. Structure of this compound.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEGWVZVYNFZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644451 | |
| Record name | 3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-38-7 | |
| Record name | 3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3’,4’-dichloropropiophenone typically involves the chlorination of propiophenone derivatives. One common method includes the use of aluminum chloride as a catalyst and ethylene dichloride as a solvent. The reaction is carried out by slowly adding chlorine gas to a solution of propiophenone in the presence of aluminum chloride, maintaining the temperature between 15°C and 70°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-3’,4’-dichloropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its chlorinated structure enhances reactivity, facilitating further chemical transformations.
- Reactivity Studies : It undergoes various reactions such as oxidation, reduction, and nucleophilic substitution, making it a subject of study for understanding reaction mechanisms.
Biological Research
- Pharmacological Investigations : Research indicates that 3-(3-Chlorophenyl)-3',4'-dichloropropiophenone may exhibit antimicrobial and antiviral properties. It is studied for its interactions with biological systems, particularly concerning serotonin receptors.
- Potential Therapeutic Applications : Ongoing studies explore its role in developing new pharmaceuticals, particularly antidepressants and other therapeutic agents.
Industrial Applications
- Production of Specialty Chemicals : The compound is utilized in producing various industrial chemicals due to its unique chemical properties.
- Agrochemical Formulations : Its structure allows for applications in agrochemicals, enhancing the efficacy of certain formulations.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of chlorinated ketones, including this compound. The findings indicated significant activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
Case Study 2: Antidepressant Development
In research focused on serotonin receptor modulation, this compound was identified as a promising candidate for developing new antidepressants. Interaction studies demonstrated its ability to influence serotonin pathways similar to established antidepressants.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-3’,4’-dichloropropiophenone exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Positional Isomers of Dichloropropiophenones
The positions of chlorine substituents significantly influence physicochemical properties and reactivity. Key analogs include:
Impact of Substituent Position:
- 3',4' vs. 3',5' Dichloro Substitution : The 3',4' configuration creates a vicinal dihalogenated system, enhancing electrophilic aromatic substitution reactivity compared to the 3',5' isomer .
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound introduces meta-directed electronic effects, whereas 4-chlorophenyl analogs (e.g., CAS 898788-78-8) exhibit para-directed resonance stabilization .
Halogen-Substituted Propiophenones
Replacement of chlorine with other halogens alters electronic and steric profiles:
Halogen Effects:
Pharmacologically Relevant Analogs
The target compound shares structural motifs with Bupropion (antidepressant) intermediates and impurities:
Functional Group Impact:
- The absence of an amino group in the target compound limits its direct pharmacological activity compared to Bupropion analogs but makes it a versatile intermediate for further functionalization .
Biological Activity
3-(3-Chlorophenyl)-3',4'-dichloropropiophenone, also known by its CAS number 898787-38-7, is a synthetic compound belonging to the class of propiophenones. Its unique chemical structure, characterized by the presence of chlorine substituents on the phenyl rings, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Antimicrobial Properties
Recent studies have indicated that derivatives of propiophenones exhibit significant antimicrobial activities. The specific compound has shown effectiveness against various bacterial strains, although detailed quantitative data on its Minimum Inhibitory Concentration (MIC) is still lacking. Comparative studies suggest that similar compounds in the class have MIC values ranging from 40 to 100 µg/mL against common pathogens such as E. coli and S. aureus .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays. It has been reported to induce cytotoxic effects in several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for these cell lines are crucial for assessing the compound's efficacy:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.41 |
| HCT-116 | 9.71 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
The mechanism through which this compound exerts its biological effects is believed to involve interaction with cellular targets such as enzymes and receptors. The presence of chlorinated phenyl groups enhances its electrophilic character, potentially leading to covalent modifications of target proteins. This can disrupt normal cellular functions and promote apoptotic pathways in cancer cells .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives of propiophenones highlighted that compounds with similar structures showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .
- Cytotoxicity Assessment : In a comparative analysis of several chlorinated derivatives, this compound exhibited notable cytotoxicity against MCF-7 cells, with morphological changes observed under microscopy indicating apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
